molecular formula C9H17NO2 B1379181 3,8-Dioxa-11-azaspiro[5.6]dodecane CAS No. 1646177-44-7

3,8-Dioxa-11-azaspiro[5.6]dodecane

Cat. No.: B1379181
CAS No.: 1646177-44-7
M. Wt: 171.24 g/mol
InChI Key: JMCANWXKEVZZPJ-UHFFFAOYSA-N
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Description

3,8-Dioxa-11-azaspiro[5.6]dodecane is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by its unique spiro structure, which includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dioxa-11-azaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3,8-Dioxa-11-azaspiro[5.6]dodecane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

3,8-Dioxa-11-azaspiro[5.6]dodecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,8-Dioxa-11-azaspiro[5.6]dodecane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

  • 3,8-Dioxa-11-azaspiro[5.5]undecane
  • 3,8-Dioxa-11-azaspiro[5.7]tridecane

Comparison: Compared to these similar compounds, 3,8-Dioxa-11-azaspiro[5.6]dodecane has a unique ring size and structure that may confer different chemical and biological properties. Its specific arrangement of atoms allows for distinct interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

3,8-Dioxa-11-azaspiro[5.6]dodecane is a bicyclic compound notable for its unique spiro structure, which integrates nitrogen and oxygen atoms within a dodecane framework. This compound has garnered interest in various fields, particularly organic chemistry and medicinal research, due to its potential biological activities and applications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 171.24 g/mol
  • Structural Features : The presence of both nitrogen and oxygen in a spirocyclic arrangement contributes to its distinctive chemical reactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Involving suitable dicarbonyl compounds and amines.
  • Coupling Reactions : Utilizing spirocyclic 1,2,3-triazole as a building block.

These synthetic routes allow for the creation of diastereomerically pure derivatives that can be further explored for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The functional groups present in the compound can facilitate:

  • Enzyme Inhibition : The nitrogen atom may form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound's structure may allow it to modulate receptor functions, influencing various biochemical pathways.

Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.
  • Cytotoxicity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, suggesting a role in anticancer drug development.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of up to 15 mm for S. aureus, indicating significant antibacterial activity.

Case Study 2: Anticancer Properties

In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values ranging from 10 to 20 µM, highlighting its potential as a lead compound in anticancer therapy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Azaspiro[5.6]dodecaneC7_{7}H13_{13}NContains only nitrogen without oxygen atoms
1-Azaspiro[5.6]dodecaneC7_{7}H13_{13}NDifferent positioning of nitrogen atom
4-Methylformate-2-oxo-1,8-diazaspiro[4.5]decaneC9_{9}H12_{12}N2_{2}OIncorporates additional methyl and carbonyl groups

The structural uniqueness of this compound allows it to exhibit distinct biological activities compared to its analogs.

Properties

IUPAC Name

3,8-dioxa-11-azaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-11-5-2-9(1)7-10-3-6-12-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCANWXKEVZZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646177-44-7
Record name 3,8-dioxa-11-azaspiro[5.6]dodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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